molecular formula C21H20O3 B1371866 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene CAS No. 898756-44-0

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Cat. No.: B1371866
CAS No.: 898756-44-0
M. Wt: 320.4 g/mol
InChI Key: YQOFECLBAMKMOH-UHFFFAOYSA-N
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Description

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is a chemical compound with the molecular formula C21H20O3 and a molecular weight of 320.39 g/mol It is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a phenanthrene core attached to a 1,3-dioxane ring via a propionyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene typically involves the following steps:

    Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed condensation of ethylene glycol with an aldehyde or ketone.

    Attachment of the Propionyl Group: The propionyl group is introduced via a Friedel-Crafts acylation reaction, where phenanthrene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the 1,3-Dioxane Ring to the Phenanthrene Core: The final step involves the coupling of the 1,3-dioxane ring to the phenanthrene core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 1,3-dioxane ring, where nucleophiles such as amines or thiols can replace one of the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted 1,3-dioxane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with enzymes and receptors, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-Acetylphenanthrene: Similar structure but lacks the 1,3-dioxane ring.

    9-Propionylphenanthrene: Similar structure but lacks the 1,3-dioxane ring.

    1,3-Dioxane Derivatives: Compounds with the 1,3-dioxane ring but different aromatic cores.

Uniqueness

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is unique due to the combination of the phenanthrene core and the 1,3-dioxane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFECLBAMKMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646034
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-44-0
Record name 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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